(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Overview
Description
®-2-(Piperidin-3-yl)isoindoline-1,3-dione is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperidine ring attached to an isoindoline-1,3-dione core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and ®-3-piperidinol.
Cyclization Reaction: The key step involves the cyclization of phthalic anhydride with ®-3-piperidinol under acidic conditions to form the isoindoline-1,3-dione core.
Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized isoindoline derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-2-(Piperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Gene Expression: Modulating gene expression to influence cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-3-yl)isoindoline-1,3-dione: The enantiomer of the compound with similar chemical properties but different biological activities.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline ring.
Piperidine Derivatives: Compounds with structural similarities to the piperidine ring.
Uniqueness
®-2-(Piperidin-3-yl)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds
Properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZMSVKCTYEPJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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